N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS No.: 878059-33-7
Cat. No.: VC7284430
Molecular Formula: C23H24ClN3O5S
Molecular Weight: 489.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878059-33-7 |
|---|---|
| Molecular Formula | C23H24ClN3O5S |
| Molecular Weight | 489.97 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
| Standard InChI | InChI=1S/C23H24ClN3O5S/c1-16-6-7-17(12-19(16)24)25-22(28)15-33(30,31)21-13-27(20-5-3-2-4-18(20)21)14-23(29)26-8-10-32-11-9-26/h2-7,12-13H,8-11,14-15H2,1H3,(H,25,28) |
| Standard InChI Key | JBSCEBSLZPRMQP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)Cl |
Introduction
N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure combines a sulfonamide moiety and an indole core, which are often associated with biological activity, including anti-inflammatory and anticancer properties. This article provides a detailed examination of its molecular structure, synthesis, and potential pharmacological applications.
Synthesis Pathway
The synthesis of this compound involves multi-step organic reactions:
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Indole Derivatization: The indole core is functionalized with a sulfonamide group.
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Acetamide Coupling: The chloro-methylphenyl group is introduced through amide bond formation.
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Morpholine Addition: The morpholino group is attached to improve water solubility.
Each step requires precise conditions to ensure regioselectivity and yield optimization.
Analytical Characterization
The compound's structure is confirmed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) NMR reveals chemical shifts corresponding to the aromatic and aliphatic regions.
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Carbon (C) NMR confirms the presence of carbonyl, aromatic, and alkyl carbons.
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Mass Spectrometry (MS):
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High-resolution MS verifies the molecular weight of 447.94 g/mol.
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Infrared Spectroscopy (IR):
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Peaks at ~3300 cm (NH stretching) and ~1650 cm (C=O stretching).
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Biological Activity
5.1 Anti-inflammatory Potential
Molecular docking studies suggest that the compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (5-LOX), critical in inflammation pathways .
5.2 Anticancer Activity
Sulfonamides and indole derivatives are known for their anticancer properties by inducing apoptosis or inhibiting cell proliferation . Preliminary studies indicate promising cytotoxicity against cancer cell lines such as HCT-116 and MCF-7.
Table 2: Biological Activities of Related Compounds
| Activity | Target Enzyme/Cell Line | IC50/Binding Affinity |
|---|---|---|
| Anti-inflammatory | COX/5-LOX | Moderate |
| Anticancer | HCT-116, MCF-7 | <100 μM |
Pharmacokinetics and Drug Design Potential
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Absorption, Distribution, Metabolism, Excretion (ADME) properties.
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Toxicity profiles in vivo.
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